molecular formula C8H7NS B15297833 2-(4-Sulfanylphenyl)acetonitrile

2-(4-Sulfanylphenyl)acetonitrile

Cat. No.: B15297833
M. Wt: 149.21 g/mol
InChI Key: CQOHSDRPEULPMG-UHFFFAOYSA-N
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Description

2-(4-Sulfanylphenyl)acetonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a sulfanyl group (-SH) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). This compound has a relatively simple structure but exhibits a wide range of applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sulfanylphenyl)acetonitrile typically involves the reaction of 4-bromothiophenol with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Sulfanylphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Sulfanylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Sulfanylphenyl)acetonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfanylphenyl)acetonitrile
  • 2-(4-Hydroxyphenyl)acetonitrile
  • 2-(4-Aminophenyl)acetonitrile

Uniqueness

2-(4-Sulfanylphenyl)acetonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-(4-sulfanylphenyl)acetonitrile

InChI

InChI=1S/C8H7NS/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2

InChI Key

CQOHSDRPEULPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)S

Origin of Product

United States

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